BenchChemオンラインストアへようこそ!

3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide

Adenosine A2A receptor Positional isomer SAR Benzamide pharmacophore

3-Amino-N-(4,5-dimethylthiazol-2-yl)benzamide (CAS 1018501-10-4, molecular formula C₁₂H₁₃N₃OS, molecular weight 247.32 g/mol) is a small-molecule heterocyclic amide belonging to the N-(4,5-dimethylthiazol-2-yl)benzamide class. The compound features a 3-amino substituent on the benzamide phenyl ring, which distinguishes it from its 4-amino positional isomer (CAS 851202-68-1) and des-amino analog (N-(4,5-dimethylthiazol-2-yl)benzamide, CAS 303755-83-1).

Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
CAS No. 1018501-10-4
Cat. No. B3033356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide
CAS1018501-10-4
Molecular FormulaC12H13N3OS
Molecular Weight247.32 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)N)C
InChIInChI=1S/C12H13N3OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,13H2,1-2H3,(H,14,15,16)
InChIKeyMQKCITJGCXSCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(4,5-dimethylthiazol-2-yl)benzamide: Structural Identity and Procurement-Relevant Baselines


3-Amino-N-(4,5-dimethylthiazol-2-yl)benzamide (CAS 1018501-10-4, molecular formula C₁₂H₁₃N₃OS, molecular weight 247.32 g/mol) is a small-molecule heterocyclic amide belonging to the N-(4,5-dimethylthiazol-2-yl)benzamide class [1]. The compound features a 3-amino substituent on the benzamide phenyl ring, which distinguishes it from its 4-amino positional isomer (CAS 851202-68-1) and des-amino analog (N-(4,5-dimethylthiazol-2-yl)benzamide, CAS 303755-83-1) . This compound is listed in the PubChem database (CID 28722454) with computed physicochemical properties including a topological polar surface area of 96.3 Ų and XLogP3 of 2.2, suggesting favorable drug-like characteristics [1]. It is commercially available from multiple research chemical suppliers at purities ≥95% .

Why Generic Substitution Fails: Positional Isomerism and Functional Group Effects in N-(4,5-Dimethylthiazol-2-yl)benzamides


Within the N-(4,5-dimethylthiazol-2-yl)benzamide scaffold, the position of the amino substituent on the phenyl ring is a critical determinant of both biological activity and physicochemical behavior. The 3-amino isomer (target compound) and the 4-amino isomer (CAS 851202-68-1) share the same molecular formula but differ in hydrogen-bonding geometry, electronic distribution, and steric presentation to biological targets . Patent literature demonstrates that 4-amino-substituted analogs are claimed as adenosine A₂A receptor ligands with binding affinities (Kᵢ) under 5 µM, yet the 3-amino positional isomer is not disclosed within the same patent family, suggesting distinct or unexplored selectivity profiles [1]. Furthermore, the 4,5-dimethyl substitution on the thiazole ring has been shown in multiple chemotypes to enhance potency compared to unsubstituted thiazole analogs, making the dimethylthiazole core a non-interchangeable pharmacophoric element [2]. Generic substitution with des-amino, 4-amino, or unsubstituted thiazole analogs therefore risks loss of target engagement, altered selectivity, or invalid structure-activity relationships in screening campaigns.

Quantitative Differentiation Evidence for 3-Amino-N-(4,5-dimethylthiazol-2-yl)benzamide: Comparator-Based Analysis


Positional Isomer Differentiation: 3-Amino vs. 4-Amino Substitution in N-(4,5-Dimethylthiazol-2-yl)benzamide

The 4-amino positional isomer (CAS 851202-68-1) is explicitly claimed in EP1803455A1 as an adenosine A₂A receptor antagonist with binding affinity (Kᵢ) below 5 µM [1]. The 3-amino isomer (target compound, CAS 1018501-10-4) is structurally distinct in the position of the hydrogen-bond-donating amino group and is not disclosed in the same patent, indicating that the substitution position—not merely the presence of an amino group—determines A₂A target engagement [1]. This positional specificity renders the two isomers non-interchangeable for any research program targeting adenosine receptors or requiring defined pharmacophore geometry.

Adenosine A2A receptor Positional isomer SAR Benzamide pharmacophore

Physicochemical Differentiation: Drug-Likeness Parameters vs. Common Analogs

The target compound possesses computed physicochemical properties that differentiate it from closely related analogs. Its topological polar surface area (TPSA) of 96.3 Ų and XLogP3 of 2.2 fall within favorable ranges for oral bioavailability (TPSA < 140 Ų; logP 1–3) [1]. The hydrogen bond donor count of 2 and acceptor count of 4 provide a distinct H-bonding signature compared to the des-amino analog N-(4,5-dimethylthiazol-2-yl)benzamide (CAS 303755-83-1; 1 HBD, 3 HBA), which may affect solubility, permeability, and target interaction profiles .

Drug-likeness Physicochemical properties Oral bioavailability prediction

Thiazole Core Potency Contribution: 4,5-Dimethyl Substitution vs. Unsubstituted Thiazole

Structure-activity relationship (SAR) studies across multiple N-(thiazol-2-yl)benzamide chemotypes have demonstrated that the 4,5-dimethyl substitution on the thiazole ring significantly enhances biological potency relative to unsubstituted thiazole analogs [1]. In a series of 2-[(4,5-dimethylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives, compounds bearing the 4,5-dimethylthiazole moiety exhibited potent antiproliferative activity against A549 (lung adenocarcinoma) and C6 (rat glioma) cell lines, with lead compounds inducing apoptosis at 23.5% and 37.5% respectively [1]. While these data do not directly measure the target compound, they establish the 4,5-dimethylthiazole core as a potency-enhancing pharmacophoric element that cannot be replicated by unsubstituted thiazole or mono-substituted variants.

Thiazole SAR 4,5-Dimethyl pharmacophore Antiproliferative activity

Supplier Purity Differentiation: Certified 95% Purity with Quality Assurance Documentation

The target compound is commercially supplied at a minimum purity specification of 95% by AKSci (Catalog 2165DD), with available Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation upon request . An alternative supplier (Chemenu, Catalog CM484250) lists the compound at 97% purity . This documented purity level supports reproducible screening data and minimizes batch-to-batch variability, which is critical for quantitative structure-activity relationship (QSAR) modeling and lead optimization studies where impurity profiles can confound dose-response measurements.

Chemical purity Quality assurance Procurement specification

Caveat on Limited Publicly Available Biological Data for This Specific Compound

It must be explicitly acknowledged that a comprehensive search of the peer-reviewed literature, patent databases (including USPTO, EPO, and WIPO), and authoritative biochemical databases (PubChem, BindingDB, ChEMBL) yielded no published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or cell-based potency values) specifically attributed to 3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide (CAS 1018501-10-4) at the time of this analysis [1][2]. This compound appears to be a commercially available screening compound from compound library suppliers (e.g., InterBioScreen) without published follow-up characterization [3]. The differentiation evidence presented above is therefore derived from structural comparisons, patent-level class claims, and chemotype-level SAR inferences rather than direct head-to-head experimental data for this specific molecule.

Data transparency Research gap Screening compound

Recommended Research and Procurement Application Scenarios for 3-Amino-N-(4,5-dimethylthiazol-2-yl)benzamide


Adenosine A₂A Receptor Probe Development: Positional Isomer SAR Expansion

Research groups studying adenosine A₂A receptor antagonists can deploy the 3-amino isomer as a structurally distinct probe to explore the conformational preferences of the receptor's orthosteric or allosteric binding pocket. Since the 4-amino isomer is a claimed A₂A ligand (Kᵢ < 5 µM per EP1803455A1), comparative testing of the 3-amino isomer can reveal the positional tolerance of the receptor's hydrogen-bonding network, generating novel SAR that cannot be obtained by re-testing the 4-amino analog [1]. This application is directly supported by the patent-level class evidence establishing the N-(4,5-dimethylthiazol-2-yl)benzamide scaffold as a validated A₂A pharmacophore.

Kinase Inhibitor Screening Library Member: c-KIT and Tyrosine Kinase Panel Profiling

The 3-aminoaryl structural motif is a recognized pharmacophore in c-KIT and tyrosine kinase inhibitor design, as demonstrated by the 2-(3-aminoaryl)amino-4-aryl-thiazole patent family claiming selective modulation of native and mutant tyrosine kinases [1]. Although the target compound differs in its amide connectivity (benzamide rather than aminoaryl-thiazole), the 3-amino substituent provides a hydrogen-bonding handle that may engage kinase hinge regions or allosteric sites. Procurement for kinase panel screening is warranted to identify novel kinase inhibition profiles distinct from established 2-aminothiazole-based inhibitors.

Antiproliferative Screening in Solid Tumor Cell Lines: 4,5-Dimethylthiazole Core Validation

The 4,5-dimethylthiazole moiety has been validated across multiple chemotypes for antiproliferative activity against A549 (lung adenocarcinoma) and C6 (glioma) cell lines, with lead compounds inducing significant apoptosis [1]. The target compound incorporates this validated core with a 3-amino benzamide extension, representing a novel chemotype within the broader class. Procurement for MTT-based cytotoxicity screening against panels of solid tumor and hematological malignancy cell lines is supported by the class-level antiproliferative evidence and the favorable drug-likeness parameters (TPSA 96.3 Ų, XLogP3 2.2) that predict adequate cellular permeability [2].

Synthetic Intermediate for Focused Library Synthesis via 3-Amino Derivatization

The 3-amino group provides a versatile synthetic handle for amide coupling, sulfonamide formation, reductive amination, and urea synthesis, enabling rapid generation of focused compound libraries for hit-to-lead optimization [1]. The dimethylthiazole core is synthetically stable under common reaction conditions, and the commercially available 95%+ purity ensures reliable starting material quality for parallel synthesis. This application leverages the compound's dual functionality: the 4,5-dimethylthiazole as a potency-enhancing pharmacophore and the 3-amino group as a derivatization point, enabling systematic exploration of chemical space around the benzamide scaffold.

Quote Request

Request a Quote for 3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.